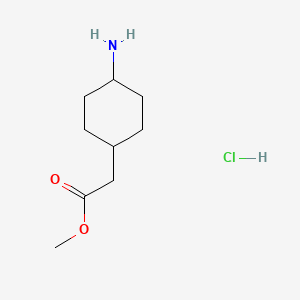

Methyl 2-(4-aminocyclohexyl)acetate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-(4-aminocyclohexyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-7-2-4-8(10)5-3-7;/h7-8H,2-6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQMHKNQZRXHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(CC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-aminocyclohexyl)acetate hydrochloride typically involves multiple steps. One common method starts with 1,4-cyclohexanedione as the starting material. The process includes a Wittig reaction, condensation reaction, and catalytic hydrogenation . The reaction conditions are generally mild, making the process suitable for industrial applications.

Industrial Production Methods: In industrial settings, the production of Methyl 2-(4-aminocyclohexyl)acetate hydrochloride involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often exceeding 95% . The use of advanced catalytic systems and controlled reaction environments ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-(4-aminocyclohexyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted cyclohexyl derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(4-aminocyclohexyl)acetate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting neurological pathways.

Industry: It serves as a precursor for various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of Methyl 2-(4-aminocyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group allows it to bind to enzymes and receptors, potentially modulating their activity. The compound’s structure enables it to participate in various biochemical pathways, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride (CAS 76308-26-4)

- Molecular Formula: C₁₀H₂₀ClNO₂ (same as methyl variant)

- Molecular Weight : 221.73 g/mol

- Substituents : Ethyl ester group instead of methyl.

- Key Properties: Melting Point: 177°C Storage: Under inert gas (nitrogen/argon) at 2–8°C Solubility: Slightly soluble in methanol

- Applications : Intermediate in organic synthesis and pharmaceuticals .

Methyl 1-(methylamino)cyclohexanecarboxylate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂ (derived from )

- Substituents: Methylamino group (–NHCH₃) instead of primary amine (–NH₂).

- Synthesis: Prepared via reaction with 4-toluenesulfonate monohydrate in ethyl acetate, yielding 78% product .

- NMR Data : 1H-NMR (DMSO-D6) δ: 9.18 (2H, brs), 3.79 (3H, s), 2.57 (3H, brs) .

- Impact of Substitution: The methylamino group reduces basicity compared to the primary amine, affecting protonation behavior and interaction in reactions.

Ethyl 2-[1-(methylamino)cyclohexyl]acetate Hydrochloride (CAS 939760-85-7)

- Molecular Formula: C₁₁H₂₂ClNO₂

- Substituents: Methylamino group and ethyl ester.

- Applications : Used in analytical method validation and pharmaceutical synthesis .

- Key Difference: Combines ethyl ester and methylamino substitutions, creating a bulkier structure with modified steric and electronic properties.

Comparative Analysis Table

Key Research Findings

- Steric and Electronic Effects : Ethyl esters generally enhance lipophilicity, favoring solubility in organic solvents, while methyl esters may improve metabolic stability in drug candidates .

- Substituent Influence: The primary amine (–NH₂) in Methyl 2-(4-aminocyclohexyl)acetate HCl facilitates protonation under acidic conditions, critical for salt formation and bioavailability. In contrast, methylamino groups (–NHCH₃) reduce basicity, altering reactivity in nucleophilic substitutions .

- Stereochemical Considerations: The trans-configuration in Ethyl trans-2-(4-aminocyclohexyl)acetate HCl ensures optimal spatial arrangement for binding in target molecules, as seen in its application to chiral drug synthesis .

Biologische Aktivität

Methyl 2-(4-aminocyclohexyl)acetate hydrochloride is an organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 2-(4-aminocyclohexyl)acetate hydrochloride has the molecular formula . The compound features a cyclohexyl ring with an amino group at the 4-position and an acetate ester group. These structural characteristics contribute to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 171.24 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Amino, Ester |

The biological activity of methyl 2-(4-aminocyclohexyl)acetate hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that it may function as a ligand for various receptors, influencing cellular signaling pathways and physiological responses.

Neuroactive Properties

Research indicates that compounds similar to methyl 2-(4-aminocyclohexyl)acetate often exhibit neuroactive effects. Interaction studies suggest potential modulation of neurotransmitter systems, which may have implications for developing treatments for neurological disorders. For example, compounds with similar structures have shown affinity for serotonin and dopamine receptors, indicating a possible role in mood regulation and cognitive function .

Antitumor Activity

A study investigating related compounds revealed that certain derivatives exhibit cytotoxic effects against cancer cell lines. While specific data on methyl 2-(4-aminocyclohexyl)acetate is limited, the structural similarities suggest potential antitumor activity. In vitro assays could be designed to evaluate its efficacy against various cancer types .

Case Studies

- Neurotransmitter Interaction Study : A preliminary investigation into the interaction of methyl 2-(4-aminocyclohexyl)acetate with neurotransmitter receptors showed promising results. The compound demonstrated selective binding to serotonin receptors, suggesting potential applications in treating anxiety disorders.

- Cytotoxicity Assay : In a study evaluating the cytotoxic effects of structurally related compounds on human tumor cell lines, several analogs exhibited significant growth inhibition. This raises the possibility that methyl 2-(4-aminocyclohexyl)acetate could similarly affect tumor proliferation.

Future Research Directions

Further research is necessary to fully elucidate the biological activity and therapeutic potential of methyl 2-(4-aminocyclohexyl)acetate hydrochloride. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and pharmacodynamics.

- Mechanistic Studies : Exploring the detailed mechanisms by which the compound interacts with biological targets.

- Clinical Trials : Investigating safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(4-aminocyclohexyl)acetate hydrochloride, and how can stereochemical purity be ensured?

The synthesis typically involves esterification of 2-(4-aminocyclohexyl)acetic acid with methanol under acidic conditions, followed by hydrochloric acid salt formation. Key challenges include controlling the stereochemistry of the 4-aminocyclohexyl group, which exists in the (1r,4r)-configuration . To ensure enantiomeric purity, chiral resolution techniques (e.g., chromatography using chiral stationary phases) or asymmetric catalysis should be employed. Reaction monitoring via -NMR can track the trans/cis isomer ratio, while polarimetry or chiral HPLC validates final stereochemical integrity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing structural integrity?

- NMR spectroscopy : - and -NMR are critical for confirming the ester group, cyclohexyl ring protons, and amine proton environments. The trans-configuration of the 4-aminocyclohexyl group can be verified by coupling constants ( for axial-equatorial protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (CHClNO) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity, while chiral HPLC differentiates enantiomers .

Advanced Research Questions

Q. How does the stereochemistry of the 4-aminocyclohexyl group influence biological activity in pharmacological studies?

Q. What challenges arise in achieving high enantiomeric purity, and how can they be resolved methodologically?

Challenges include residual cis-isomer formation during synthesis and racemization under acidic/basic conditions. Strategies:

- Dynamic kinetic resolution : Use catalysts that favor the trans-isomer during esterification.

- Crystallization-induced diastereomer resolution : Introduce a chiral counterion (e.g., tartaric acid) to separate diastereomeric salts.

- Process optimization : Control reaction temperature (<40°C) and pH (mild acidic) to minimize isomerization. Validate purity via chiral HPLC (e.g., Chiralpak® IG column) with >99% enantiomeric excess (ee) thresholds .

Q. What analytical methods are suitable for detecting degradation products under accelerated stability conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid) via fragmentation patterns.

- Stability-indicating HPLC : Develop a gradient method to resolve parent compound from degradants. Use photodiode array (PDA) detection to track UV profile changes .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Storage : Store in airtight containers at ambient temperature, protected from moisture and light. Incompatible with strong oxidizers and bases .

- Emergency response : For skin contact, rinse immediately with water (P304). In case of fire, use CO or dry chemical extinguishers (avoid water jets) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported biological activities of structural analogs?

- Meta-analysis : Compare datasets from published SAR studies, focusing on assay conditions (e.g., cell lines, enzyme concentrations).

- Control experiments : Replicate key studies with standardized protocols (e.g., fixed pH, temperature).

- Computational modeling : Use molecular dynamics simulations to assess binding affinity variations caused by minor structural differences (e.g., substituent positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.